molecular formula C10H18N2 B8662829 1-Methyl-4-(pent-4-ynyl)piperazine CAS No. 388121-84-4

1-Methyl-4-(pent-4-ynyl)piperazine

Cat. No.: B8662829
CAS No.: 388121-84-4
M. Wt: 166.26 g/mol
InChI Key: IRQWLKGRKSVZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(pent-4-ynyl)piperazine is a piperazine derivative featuring a methyl group at the 1-position and a pent-4-ynyl (CH₂CH₂C≡CH₂) substituent at the 4-position of the piperazine ring. Piperazines are heterocyclic compounds with two nitrogen atoms in a six-membered ring, widely utilized in pharmaceuticals due to their versatility in drug design.

Properties

CAS No.

388121-84-4

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

1-methyl-4-pent-4-ynylpiperazine

InChI

InChI=1S/C10H18N2/c1-3-4-5-6-12-9-7-11(2)8-10-12/h1H,4-10H2,2H3

InChI Key

IRQWLKGRKSVZDX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCC#C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Piperazine derivatives exhibit diverse biological activities depending on their substituents:

  • 1-Methyl-4-(pyridin-4-yl)piperazine (): Activity: Enhances cytotoxicity in purine-based SMO antagonists, contributing to tumor growth suppression in melanoma models.
  • 1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine ():

    • Activity : Critical in FLT3 kinase inhibition for acute myeloid leukemia (AML) treatment. Found in ponatinib analogs but linked to cardiovascular toxicity.
    • Key Feature : The trifluoromethyl-benzyl group increases lipophilicity and steric bulk, enhancing kinase binding but posing metabolic risks .
  • 1-Methyl-4-(piperidin-4-yl)piperazine ():

    • Application : A pharmaceutical intermediate with improved solubility as a dihydrochloride salt.
    • Key Feature : The piperidinyl substituent introduces basicity, facilitating salt formation for enhanced bioavailability .
  • 1-Methyl-4-(pent-4-ynyl)piperazine (Inferred): Potential Activity: The alkyne group may enable click chemistry for targeted drug delivery or serve as a metabolic site. Structural analogs suggest possible kinase or anticancer applications, though specific data are lacking.

Solubility and Physicochemical Properties

Substituents significantly influence solubility and stability:

Compound Substituent Solubility (pH 6.5) pKa (Piperazine N) Key Insight
1-Methyl-4-(quinolone-ethylene)piperazine Ethylene spacer >80 µM 6–7 Spacers reduce ring strain, improving solubility
1-Methyl-4-(trifluoromethylbenzyl)piperazine Aromatic, CF₃ group Low (hydrophobic) ~5.0 High lipophilicity limits aqueous solubility
This compound Alkyne chain Moderate (predicted) ~8.5 (estimated) Alkyne may reduce solubility compared to polar groups

Note: The alkyne in this compound could reduce solubility relative to ethylene-spaced analogs but may enhance stability against metabolic oxidation .

Toxicity and Metabolic Considerations

  • 1-Methyl-4-(trifluoromethylbenzyl)piperazine : Associated with cardiovascular toxicity in ponatinib, limiting clinical use .
  • This compound : The alkyne group may lead to reactive metabolites (e.g., epoxides) or enable prodrug strategies via click chemistry.

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